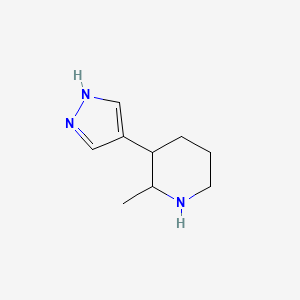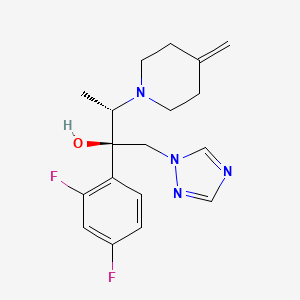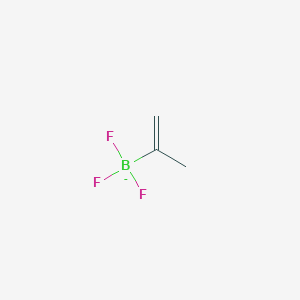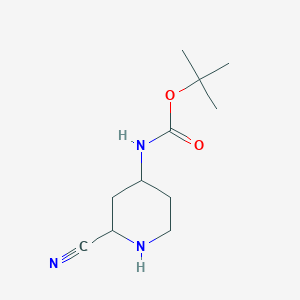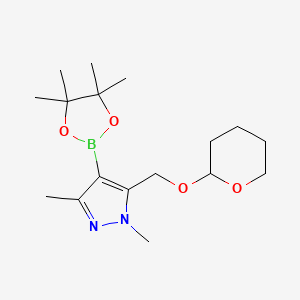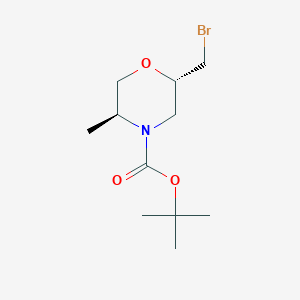
tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate: is a chemical compound that features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the morpholine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted morpholine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the effects of bromomethyl and tert-butyl groups on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile intermediate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The tert-butyl ester group can provide steric hindrance, influencing the compound’s reactivity and stability. The morpholine ring can interact with various molecular targets, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
tert-Butyl (2S,5S)-2-(chloromethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (2S,5S)-2-(methyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness: tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. The bromomethyl group can participate in specific substitution reactions that are not possible with other substituents like chloromethyl or hydroxymethyl groups .
Properties
Molecular Formula |
C11H20BrNO3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-15-9(5-12)6-13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
OBJOQVLWWLTNLQ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


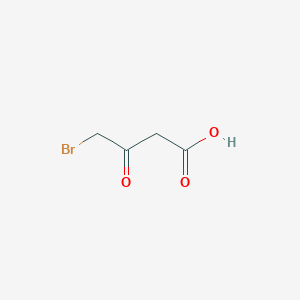
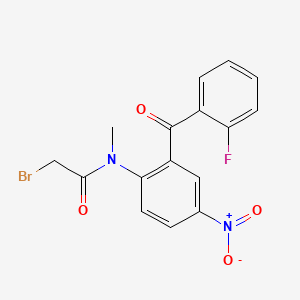
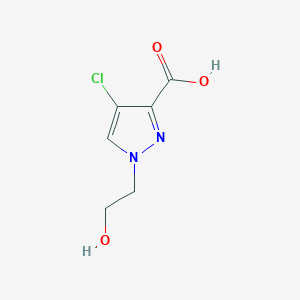
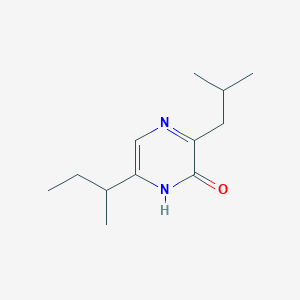
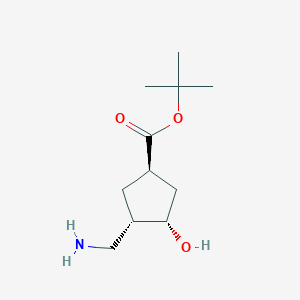

![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
